molecular formula C16H26O B12675625 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol CAS No. 84963-29-1

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol

Cat. No.: B12675625
CAS No.: 84963-29-1
M. Wt: 234.38 g/mol
InChI Key: LEPGSXUGAUWCHA-UHFFFAOYSA-N
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Description

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol: is an organic compound belonging to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its interesting structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Lewis acids such as AlCl3 or BF3

    Solvents: Non-polar solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.

    Reduction: Hydrogenation to form saturated alcohols using catalysts like Pd/C.

    Substitution: Halogenation or alkylation reactions using reagents like NBS or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst, NaBH4 in methanol

    Substitution: NBS in CCl4, alkyl halides in the presence of a base

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol is utilized in various fields of scientific research:

    Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-one
  • Bicyclo[2.2.2]octane-2,5-dione

Uniqueness

Compared to similar compounds, 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(222)oct-5-ene-2-methanol stands out due to its unique combination of functional groups and bicyclic structure

Properties

CAS No.

84963-29-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-(3,5-dimethyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)prop-2-en-1-ol

InChI

InChI=1S/C16H26O/c1-6-15(17)16-11(5)13-8-12(9(2)3)14(16)7-10(13)4/h6-7,9,11-17H,1,8H2,2-5H3

InChI Key

LEPGSXUGAUWCHA-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C1C(C=C)O)C=C2C)C(C)C

Origin of Product

United States

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